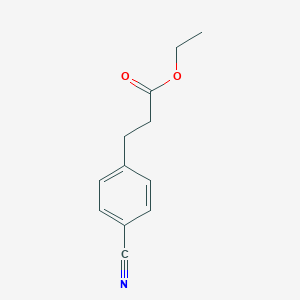
Ethyl 3-(4-cyanophenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-cyanophenyl)propanoate is a chemical compound with the molecular formula C12H13NO2 . It is used in scientific research as an intermediate for the synthesis of other compounds .
Synthesis Analysis
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and the enantiomers separated through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat butyl butanoate . The free amino acid enantiomers were transformed to the Boc and Fmoc-protected derivatives .Molecular Structure Analysis
The molecular weight of Ethyl 3-(4-cyanophenyl)propanoate is 203.24 g/mol . The molecular structure can be found in various databases such as PubChem .Chemical Reactions Analysis
The synthesis of Ethyl 3-(4-cyanophenyl)propanoate involves the use of Candida antarctica lipase A (CAL-A) in neat butyl butanoate for enantioselective N-acylation . This reaction has been performed at room temperature .Physical And Chemical Properties Analysis
Ethyl 3-(4-cyanophenyl)propanoate has a molecular weight of 203.24 . It has a density of 1.09 g/cm3 . The boiling point is predicted to be 321.7ºC .Applications De Recherche Scientifique
Application in Medicinal Chemistry: Synthesis of Dabigatran Etexilate
Summary of the Application
Dabigatran etexilate is a thrombin inhibitor used to treat thromboses and cardiovascular diseases . Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate .
Methods of Application or Experimental Procedures
The synthesis of this compound involves multiple steps . It starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material, which is used to produce 4-(methylamino)-3-nitrobenzoyl chloride . This is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The title compound is prepared after the reduction of this compound .
Results or Outcomes
The synthesized compound was characterized by IR, 1H NMR, and single crystal X-ray crystallography . In addition, the in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
General Applications of Esters
Summary of the Application
Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents . Fats and vegetable oils are esters of long-chain fatty acids and glycerol . Esters of phosphoric acid are of the utmost importance to life .
Methods of Application or Experimental Procedures
The synthesis of esters involves a reaction between an alcohol and a carboxylic acid, known as esterification . This reaction is often catalyzed by an acid .
Results or Outcomes
The result of esterification is an ester and water . The properties of the ester, such as its smell, depend on the alcohol and carboxylic acid used in the reaction .
General Applications of Esters
Results or Outcomes
Propriétés
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)propanoate | |
CAS RN |
116460-89-0 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


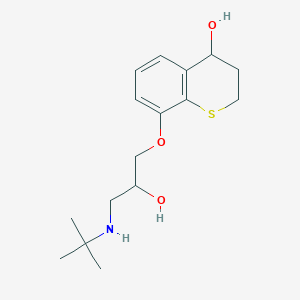

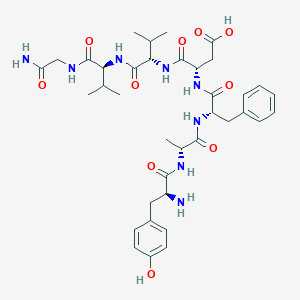

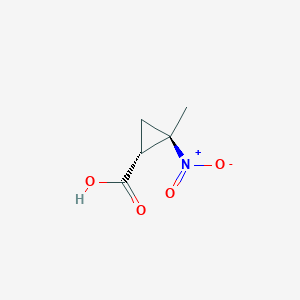
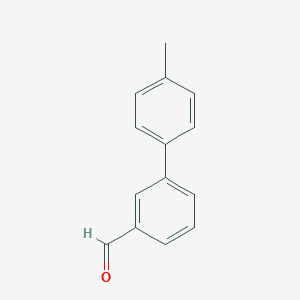
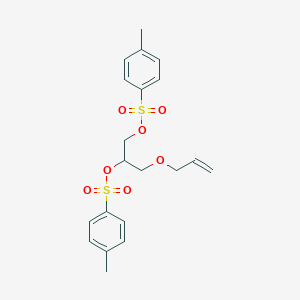
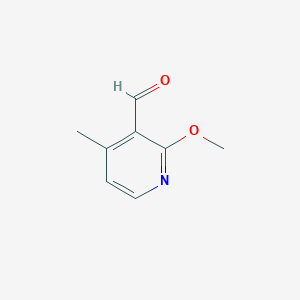
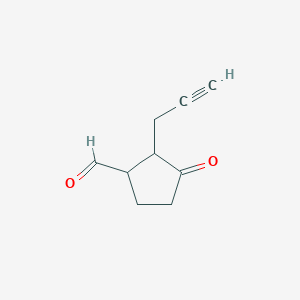
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
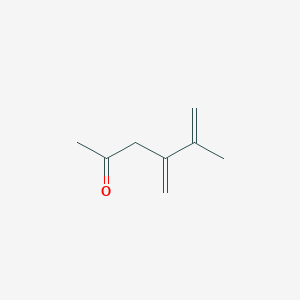
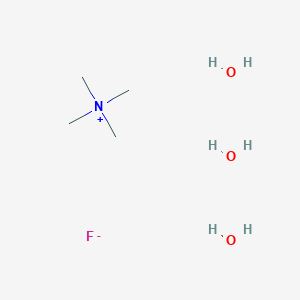
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)